LITHIUM MANGANESE OXIDE

Catalog No.
S1797235
CAS No.
12057-17-9
M.F
LiMn2O4
M. Wt
180.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LITHIUM MANGANESE OXIDE

CAS Number

12057-17-9

Product Name

LITHIUM MANGANESE OXIDE

IUPAC Name

lithium;manganese;manganese(3+);oxygen(2-)

Molecular Formula

LiMn2O4

Molecular Weight

180.81

InChI

InChI=1S/Li.2Mn.4O/q+1;;+3;4*-2

SMILES

[Li+].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn+3]

Lithium Manganate (LiMn2O4) is a cathode material with a spinel structure, which allows the material to be discharged at high rates. LMO-based batteries are most suited for use in high rate applications.

Lithium Manganese Oxide (CAS: 12057-17-9), commonly formulated as the spinel LiMn2O4 (LMO), is a highly established, cobalt-free cathode material utilized in lithium-ion batteries. Characterized by its three-dimensional cubic spinel lattice, LMO facilitates rapid lithium-ion intercalation and deintercalation, delivering a nominal operating voltage of approximately 4.0 V versus Li/Li+ [1]. From a procurement perspective, LMO is prioritized for its exceptional cost-effectiveness, reliance on abundant manganese rather than expensive and toxic cobalt, and inherently high thermal stability. While its specific capacity (~100–120 mAh/g) is lower than that of layered oxides, its superior rate capability and safety profile make it a foundational material for high-power applications such as power tools, medical instruments, and cost-optimized electric vehicle battery packs [2].

Substituting LiMn2O4 (LMO) with other common cathode materials fundamentally alters battery pack architecture, cost, and safety margins. Replacing LMO with Lithium Cobalt Oxide (LiCoO2) introduces severe supply chain volatility due to cobalt pricing, while significantly increasing the risk of thermal runaway at elevated temperatures [1]. Conversely, substituting LMO with Lithium Iron Phosphate (LiFePO4) drops the nominal cell voltage from ~4.0 V to ~3.2 V, requiring a ~25% increase in series-connected cells to achieve the same pack voltage, thereby increasing Battery Management System (BMS) complexity and pack volume [2]. Furthermore, utilizing pristine LMO in high-temperature environments (≥55 °C) without specifying surface-coated or doped grades leads to rapid capacity fade via manganese dissolution, making precise grade specification critical for procurement [3].

Operating Voltage Advantage for Pack Miniaturization

LMO provides a nominal voltage plateau of ~4.0 V vs Li/Li+, compared to the ~3.2 V plateau of LiFePO4 (LFP) [1]. This 0.8 V difference means that fewer cells are required in series to reach a target pack voltage, reducing overall pack volume and battery management system (BMS) complexity.

Evidence DimensionNominal operating voltage plateau
Target Compound Data~4.0 V (LiMn2O4)
Comparator Or Baseline~3.2 V (LiFePO4)
Quantified Difference+0.8 V per cell
ConditionsStandard charge/discharge at room temperature

Allows engineers to reduce the number of series-connected cells, directly lowering pack weight and BMS component costs for high-voltage applications.

Superior High-Rate Kinetics via 3D Spinel Structure

The 3D spinel lattice of LiMn2O4 provides interconnected, multi-directional pathways for Li+ diffusion, enabling superior high-current discharge performance compared to the 1D channels of LFP and the 2D layered structure of LCO [1]. LMO can sustain continuous discharge rates of up to 7C and instant pulses up to 20C, outperforming standard LCO and LFP in power-dense applications.

Evidence DimensionLithium-ion diffusion pathways and discharge rate
Target Compound Data3D diffusion network, up to 7C continuous / 20C pulse
Comparator Or Baseline1D channels (LFP) / 2D layers (LCO)
Quantified DifferenceMulti-directional vs restricted ion transport
ConditionsHigh-current drain scenarios

Essential for applications requiring rapid bursts of power, such as power tools, medical instruments, and EV acceleration, where internal resistance must be minimized.

Elevated Thermal Runaway Onset for Enhanced Safety

In the charged (delithiated) state, LMO exhibits significantly higher structural stability than LCO. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies show that oxygen release and exothermic decomposition for LCO begin around 190–200 °C, whereas LMO remains structurally stable up to 250 °C or higher in the absence of reactive electrolytes [1]. This fundamental lattice stability prevents premature oxygen generation.

Evidence DimensionOnset temperature of structural decomposition (oxygen release)
Target Compound Data>250 °C (LiMn2O4)
Comparator Or Baseline~190–200 °C (LiCoO2)
Quantified Difference>50 °C higher thermal stability margin
ConditionsDelithiated (charged) state, inert atmosphere or isolated cathode

Reduces the risk of catastrophic thermal runaway, lowering the procurement cost and weight associated with heavy thermal management systems.

Mitigation of Manganese Dissolution via Surface Modification

A known limitation of pristine LMO is capacity fade at elevated temperatures (e.g., 55 °C) due to Mn2+ dissolution into the electrolyte. However, procuring surface-modified or coated LMO (such as Al2O3 or LiCoO2-coated variants) significantly suppresses this degradation. For instance, coated LMO can improve capacity retention from ~87.5% to 93.6% after 100 cycles at 55 °C, reducing Mn dissolution by more than 50% [1].

Evidence DimensionCapacity retention after 100 cycles at 55 °C
Target Compound Data93.6% (Surface-coated LiMn2O4)
Comparator Or Baseline87.5% (Pristine LiMn2O4)
Quantified Difference6.1% absolute improvement in high-temperature retention
Conditions55 °C operating temperature, 100 charge/discharge cycles

Dictates that buyers must specify coated or doped LMO grades for applications exposed to high ambient temperatures to ensure long-term reliability.

High-Power Cordless Tools and Medical Devices

Leveraging the 3D spinel structure's superior Li+ diffusion kinetics, LMO is the optimal choice for devices requiring continuous 7C or pulse 20C discharge rates, outperforming LFP in power delivery without the thermal risks of LCO [1].

Cost-Optimized Electric Vehicle (EV) Battery Packs

Utilizing the 4.0V plateau allows engineers to reduce the total cell count compared to LFP-based packs. Furthermore, the complete absence of cobalt significantly lowers precursor costs, making LMO highly suitable for budget-conscious EV platforms [1].

Hybrid Cathode Blends (LMO-NMC)

LMO is frequently procured as a blending agent to improve the safety and lower the overall cost of NMC (Nickel-Manganese-Cobalt) cells. The higher thermal runaway onset of LMO stabilizes the blended cathode during high-temperature operation while maintaining acceptable energy density[2].

Dates

Last modified: 04-14-2024

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